[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate
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Overview
Description
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety, an oxazole ring, and a methoxyphenoxy acetate group, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
Similar benzofuran-isoxazole hybrid heterocyclic units have been evaluated for their in vitro antibacterial and antifungal activity . The active compounds were found to interact with glucosamine-6-phosphate synthase and aspartic proteinase .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its antimicrobial activity . Docking studies of similar compounds indicate good theoretical affinity with Autodock 4.2 software score in the range of –9.37 and –11.63 kcal/mol against the main protease of COVID-19 .
Biochemical Pathways
The compound’s antimicrobial activity suggests it may interfere with the normal functioning of bacterial and fungal cells .
Result of Action
The compound’s antimicrobial activity suggests that it may inhibit the growth of bacterial and fungal strains . .
Action Environment
Similar compounds have been synthesized and evaluated under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzofuran and oxazole rings separately, followed by their coupling through a series of condensation and esterification reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy acetate group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Scientific Research Applications
Chemistry
In chemistry, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in various diseases.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating conditions such as cancer, inflammation, or neurological disorders.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar ester functional groups.
Chimassorb® light stabilizer: A compound used in polymers to enhance UV resistance.
Uniqueness
What sets [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate apart from similar compounds is its combination of a benzofuran moiety, an oxazole ring, and a methoxyphenoxy acetate group. This unique structure provides it with distinct chemical and biological properties, making it a versatile molecule for various applications.
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-24-17-8-4-5-9-18(17)25-13-21(23)26-12-15-11-20(28-22-15)19-10-14-6-2-3-7-16(14)27-19/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTVMFSSHRVYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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